3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
3-(2-(3,4-Dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, an acetamido group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the Acetamido Group: This step involves the acylation of the benzofuran derivative with 3,4-dimethoxyphenylacetic acid, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Attachment of the Phenyl Group: The final step involves the amidation reaction with aniline or its derivatives under suitable conditions, such as using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The benzofuran core might interact with hydrophobic pockets, while the acetamido and phenyl groups could form hydrogen bonds or π-π interactions with the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(3,4-Dimethoxyphenyl)acetamido)-N-phenylbenzamide
- 3-(2-(3,4-Dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxylate
- 3-(2-(3,4-Dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-sulfonamide
Uniqueness
Compared to these similar compounds, 3-(2-(3,4-dimethoxyphenyl)acetamido)-N-phenylbenzofuran-2-carboxamide may exhibit unique properties due to the specific positioning of functional groups, which can influence its reactivity and interaction with biological targets. The presence of the benzofuran core, combined with the acetamido and phenyl groups, provides a distinct scaffold that can be exploited for various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-30-20-13-12-16(14-21(20)31-2)15-22(28)27-23-18-10-6-7-11-19(18)32-24(23)25(29)26-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDDERKROFNPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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